molecular formula C19H21N5O3S B2421183 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine CAS No. 1448131-65-4

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine

Cat. No.: B2421183
CAS No.: 1448131-65-4
M. Wt: 399.47
InChI Key: WWMDZQNHLKENEF-UHFFFAOYSA-N
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Description

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine is a complex organic compound that features a combination of pyrrole, phenyl, triazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and triazole intermediates, followed by their coupling with the phenyl and piperidine units. The final step often involves the formation of the methanone linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as conductivity or mechanical strength. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-pyrrol-1-yl)phenyl)methanone
  • (4-(1H-pyrrol-1-yl)phenyl)(4-methylpiperidin-1-yl)methanone
  • (4-(1H-pyrrol-1-yl)phenyl)(4-(1H-1,2,4-triazol-3-yl)piperidin-1-yl)methanone

Uniqueness

What sets 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine apart from similar compounds is its combination of functional groups, which imparts unique chemical and biological properties. The presence of both pyrrole and triazole rings, along with the sulfonyl and piperidine moieties, allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-22-14-20-21-19(22)28(26,27)17-8-12-24(13-9-17)18(25)15-4-6-16(7-5-15)23-10-2-3-11-23/h2-7,10-11,14,17H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMDZQNHLKENEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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